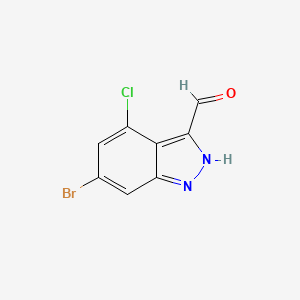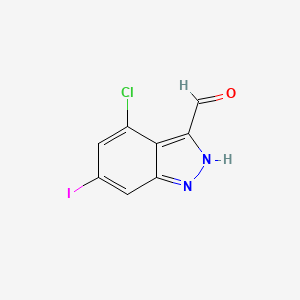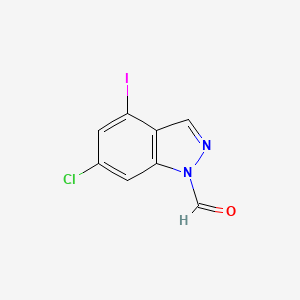
6-chloro-4-iodo-1H-indazole-3-carboxylic acid
Overview
Description
6-chloro-4-iodo-1H-indazole-3-carboxylic acid (CIIC) is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in the development of new drugs. This compound belongs to the class of indazole derivatives, which have been found to exhibit a wide range of biological activities.
Scientific Research Applications
6-chloro-4-iodo-1H-indazole-3-carboxylic acid has been found to exhibit a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This makes 6-chloro-4-iodo-1H-indazole-3-carboxylic acid a potential candidate for the development of new anti-inflammatory drugs.
In addition, 6-chloro-4-iodo-1H-indazole-3-carboxylic acid has been found to induce apoptosis (programmed cell death) in cancer cells. This suggests that it may have potential as an anticancer agent. Furthermore, 6-chloro-4-iodo-1H-indazole-3-carboxylic acid has been shown to inhibit the replication of herpes simplex virus (HSV), indicating that it may have antiviral properties.
Mechanism of Action
The mechanism of action of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid is not fully understood. However, it has been proposed that the compound inhibits the activity of COX-2 by binding to its active site. This prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in the inflammatory response.
In cancer cells, 6-chloro-4-iodo-1H-indazole-3-carboxylic acid has been found to induce apoptosis by activating the caspase cascade, a series of protease enzymes that play a key role in the process of programmed cell death. The exact mechanism by which 6-chloro-4-iodo-1H-indazole-3-carboxylic acid inhibits HSV replication is not known, but it is thought to involve interference with viral DNA synthesis.
Biochemical and Physiological Effects:
6-chloro-4-iodo-1H-indazole-3-carboxylic acid has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound inhibits the activity of COX-2, leading to a decrease in the production of prostaglandins. This suggests that 6-chloro-4-iodo-1H-indazole-3-carboxylic acid may have anti-inflammatory effects.
In cancer cells, 6-chloro-4-iodo-1H-indazole-3-carboxylic acid has been shown to induce apoptosis, leading to cell death. This suggests that the compound may have potential as an anticancer agent. In addition, 6-chloro-4-iodo-1H-indazole-3-carboxylic acid has been found to inhibit the replication of HSV, indicating that it may have antiviral properties.
Advantages and Limitations for Lab Experiments
One of the advantages of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid is its potential as a lead compound for the development of new drugs. Its anti-inflammatory, anticancer, and antiviral properties make it a promising candidate for further research. In addition, the synthesis of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid is relatively straightforward, making it readily available for laboratory experiments.
However, there are also limitations associated with the use of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid in laboratory experiments. For example, its mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development. In addition, the compound has not yet been tested in clinical trials, so its safety and efficacy in humans are not known.
Future Directions
There are several future directions for research on 6-chloro-4-iodo-1H-indazole-3-carboxylic acid. First, further studies are needed to elucidate its mechanism of action, which will help to optimize its use in drug development. Second, preclinical studies are needed to evaluate the safety and efficacy of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid in animal models. Finally, clinical trials are needed to determine the safety and efficacy of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid in humans.
In addition, there is potential for the development of new derivatives of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid with improved properties. For example, modifications to the structure of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid may lead to compounds with increased potency or selectivity for specific targets. Furthermore, the development of drug delivery systems may improve the bioavailability and pharmacokinetics of 6-chloro-4-iodo-1H-indazole-3-carboxylic acid, making it more effective as a therapeutic agent.
Conclusion:
In conclusion, 6-chloro-4-iodo-1H-indazole-3-carboxylic acid is a promising compound with potential applications in the development of new drugs. Its anti-inflammatory, anticancer, and antiviral properties make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in humans. The development of new derivatives and drug delivery systems may lead to the development of more effective therapeutic agents based on 6-chloro-4-iodo-1H-indazole-3-carboxylic acid.
properties
IUPAC Name |
6-chloro-4-iodo-1H-indazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O2/c9-3-1-4(10)6-5(2-3)11-12-7(6)8(13)14/h1-2H,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZXDWBIAUXSDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2C(=O)O)I)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-iodo-3-indazolecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















